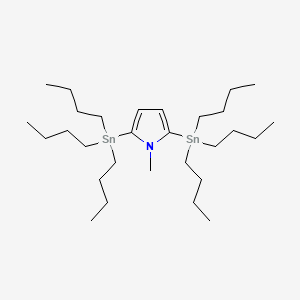
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with two tributylstannyl groups at the 2 and 5 positions and a methyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-methylpyrrole with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form tin oxides.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: The tributylstannyl groups can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Oxidation: Formation of tin oxides and modified pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole involves its reactivity with various reagents and substrates. The tributylstannyl groups can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The pyrrole ring can also undergo various transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2,5-dibromo-1H-pyrrole: Similar structure but with bromine atoms instead of stannyl groups.
1-Methyl-2,5-dichloro-1H-pyrrole: Similar structure but with chlorine atoms instead of stannyl groups.
1-Methyl-2,5-diiodo-1H-pyrrole: Similar structure but with iodine atoms instead of stannyl groups.
Uniqueness
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is unique due to the presence of tributylstannyl groups, which provide distinct reactivity and potential applications in cross-coupling reactions. This makes it a valuable compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
863710-25-2 |
|---|---|
Formule moléculaire |
C29H59NSn2 |
Poids moléculaire |
659.2 g/mol |
Nom IUPAC |
tributyl-(1-methyl-5-tributylstannylpyrrol-2-yl)stannane |
InChI |
InChI=1S/C5H5N.6C4H9.2Sn/c1-6-4-2-3-5-6;6*1-3-4-2;;/h2-3H,1H3;6*1,3-4H2,2H3;; |
Clé InChI |
WFYAAXANBLZKBG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(N1C)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
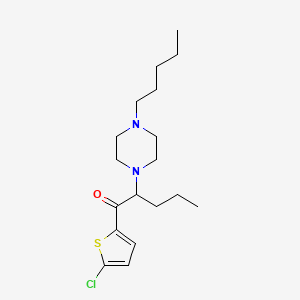
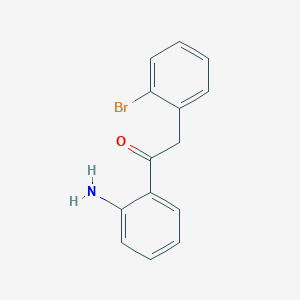
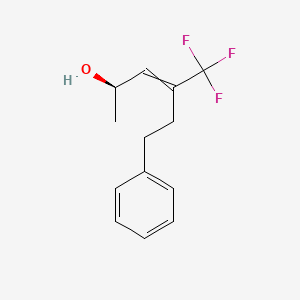


![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
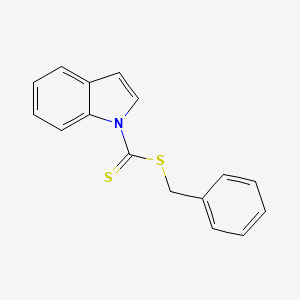
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
